molecular formula C13H22O4 B14557615 Octyl prop-1-en-1-yl ethanedioate CAS No. 61670-32-4

Octyl prop-1-en-1-yl ethanedioate

Cat. No.: B14557615
CAS No.: 61670-32-4
M. Wt: 242.31 g/mol
InChI Key: SHKNOFQDNWWTJR-UHFFFAOYSA-N
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Description

Octyl prop-1-en-1-yl ethanedioate is an ester compound, characterized by the presence of an octyl group and a prop-1-en-1-yl group attached to an ethanedioate (oxalate) moiety. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl prop-1-en-1-yl ethanedioate typically involves the esterification reaction between octanol and prop-1-en-1-yl ethanedioate. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octyl prop-1-en-1-yl ethanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohol, acid or base catalyst.

    Reduction: Lithium aluminum hydride, dry ether.

Major Products

    Hydrolysis: Octanol and prop-1-en-1-yl ethanedioate.

    Transesterification: New ester and alcohol.

    Reduction: Octanol and prop-1-en-1-yl alcohol.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a similar structure but different alkyl groups.

    Methyl butyrate: An ester with a different alkyl group and carboxylate moiety.

    Isopropyl butyrate: Similar ester with different alkyl groups.

Uniqueness

Octyl prop-1-en-1-yl ethanedioate is unique due to its specific combination of octyl and prop-1-en-1-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as specialized fragrances and bioactive compounds .

Properties

CAS No.

61670-32-4

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

1-O-octyl 2-O-prop-1-enyl oxalate

InChI

InChI=1S/C13H22O4/c1-3-5-6-7-8-9-11-17-13(15)12(14)16-10-4-2/h4,10H,3,5-9,11H2,1-2H3

InChI Key

SHKNOFQDNWWTJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(=O)OC=CC

Origin of Product

United States

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